![molecular formula C16H13BrN2S B2985277 (3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole CAS No. 2309431-63-6](/img/structure/B2985277.png)
(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
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Description
(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a useful research compound. Its molecular formula is C16H13BrN2S and its molecular weight is 345.26. The purity is usually 95%.
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Biological Activity
(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C16H13BrN2S, and it possesses a molecular weight of 345.26 g/mol. The compound is characterized by its unique structural features that contribute to its biological activity.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including antitumor and antimicrobial properties. The following sections detail specific findings related to its biological activity.
Antitumor Activity
A study evaluated the antitumor potential of newly synthesized benzimidazole derivatives, which include compounds structurally related to this compound. The findings revealed that certain derivatives demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D cultures) .
Compound | Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |
---|---|---|---|
Compound 5 | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
Compound 6 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that structural modifications can enhance the antitumor efficacy of benzimidazole derivatives.
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound were tested for antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity with some compounds exhibiting minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
The mechanism by which these compounds exert their biological effects often involves interaction with DNA. Studies have shown that many benzimidazole derivatives bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for cancer cell proliferation .
Case Studies
Several case studies have documented the synthesis and evaluation of new derivatives based on the thiazino-benzimidazole framework:
- Case Study on Synthesis : A synthetic pathway was established for producing various substituted benzimidazoles where the presence of specific functional groups was shown to influence biological activity significantly.
- Case Study on Efficacy : In vivo studies demonstrated that selected derivatives not only inhibited tumor growth but also exhibited lower toxicity compared to existing chemotherapeutic agents.
Properties
IUPAC Name |
(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHYPKKENGTGN-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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